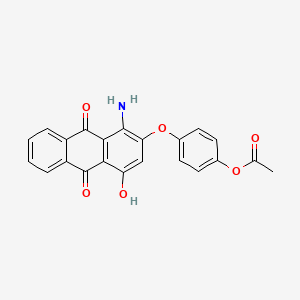
p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate: is a complex organic compound with the molecular formula C22H15NO6 This compound is characterized by its anthracene core, which is substituted with amino, hydroxy, and oxo groups, and an ester linkage to a phenylacetate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate typically involves multi-step organic reactions. One common method includes the nitration of anthracene derivatives followed by reduction and subsequent esterification reactions . The reaction conditions often require specific reagents such as nitric acid, sodium nitrite, and various catalysts to facilitate the desired transformations.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as crystallization and filtration to obtain the final product . The use of advanced techniques like continuous flow reactors can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups under specific conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents, acids, and bases are often used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and phenylacetate esters, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: In chemistry, p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology: Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the anthracene core, known for its bioactivity, suggests possible applications in drug development and medicinal chemistry .
Industry: Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
- 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulfonate
- p-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]benzenesulfonyl chloride
Comparison: Compared to similar compounds, p-((1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-2-anthryl)oxy)phenylacetate is unique due to its phenylacetate ester linkage, which imparts distinct chemical and biological properties. This ester linkage can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
20179-08-2 |
|---|---|
分子式 |
C22H15NO6 |
分子量 |
389.4 g/mol |
IUPAC 名称 |
[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl] acetate |
InChI |
InChI=1S/C22H15NO6/c1-11(24)28-12-6-8-13(9-7-12)29-17-10-16(25)18-19(20(17)23)22(27)15-5-3-2-4-14(15)21(18)26/h2-10,25H,23H2,1H3 |
InChI 键 |
FQNOCNXTYADZSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
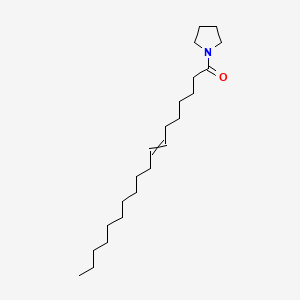
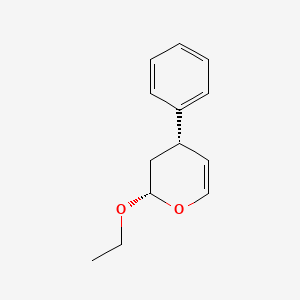
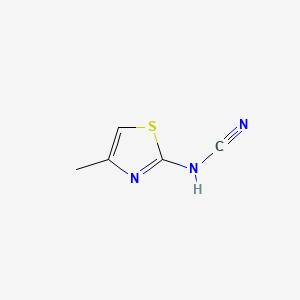

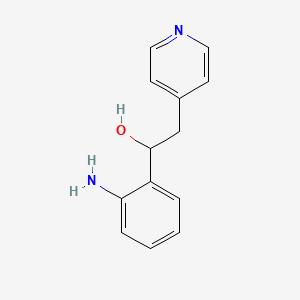
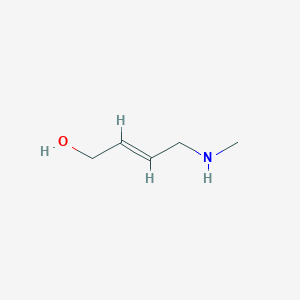
![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)
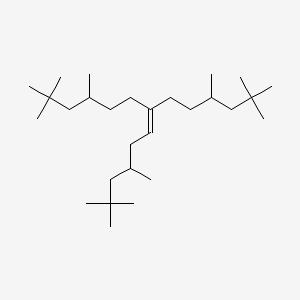
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
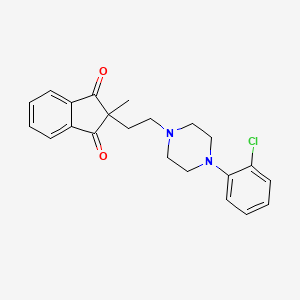
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)

